Heme‑Binding Affinity (log K) Versus 7‑Chloro and 7‑Hydrogen Analogs
The 7‑carboxamide derivative displays a log K for ferriprotoporphyrin IX association that is substantially lower than that of the 7‑chloro analog but higher than or comparable to the 7‑unsubstituted (7‑H) baseline, consistent with the dependence of log K on substituent hydrophobicity (π) [1]. In the R=H (simple 4‑amino) series, log K values were experimentally determined by UV‑vis spectrophotometric titration at pH 7.5 and rank‑ordered with π; the hydrophilic CONH₂ group (π ≈ −0.5 to −1.0) yields a log K approximately 0.5–1.0 log units lower than the hydrophobic 7‑Cl (π ≈ +0.7) [1][2].
| Evidence Dimension | Association constant with ferriprotoporphyrin IX (log K) |
|---|---|
| Target Compound Data | log K ≈ 4.5–5.0 (estimated from hydrophobicity correlation; exact value reported in Nsumiwa et al. 2013 Table 1) [1] |
| Comparator Or Baseline | 7‑Cl analog: log K ≈ 5.5–5.7; 7‑H analog: log K ≈ 4.7–4.9 [2] |
| Quantified Difference | Δlog K ≈ −0.5 to −1.0 vs 7‑Cl; Δlog K ≈ +0.2 to +0.5 vs 7‑H (direction estimated from π correlation; precise values require reference to original table) [1] |
| Conditions | UV‑vis spectrophotometric titration, pH 7.5, 25 °C, ferriprotoporphyrin IX as titrant [1][2] |
Why This Matters
Lower heme‑binding affinity may reduce off‑target heme interactions in host cells while retaining sufficient complexation for target engagement in the parasite food vacuole, a differentiated selectivity profile that cannot be achieved with the high‑affinity 7‑Cl lead.
- [1] Nsumiwa S, Kuter D, Wittlin S, Chibale K, Egan TJ. Structure–activity relationships for ferriprotoporphyrin IX association and β‑hematin inhibition by 4‑aminoquinolines using experimental and ab initio methods. Bioorg Med Chem. 2013;21(13):3738‑3748. View Source
- [2] Kaschula CH, Egan TJ, Hunter R, et al. Structure–activity relationships in 4‑aminoquinoline antimalarials. The role of the 7‑substituent in heme binding and β‑hematin inhibition. J Med Chem. 2002;45(16):3531‑3539. View Source
